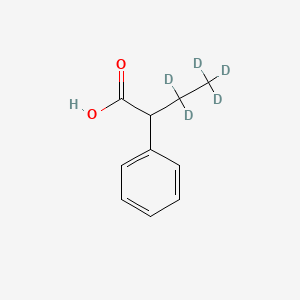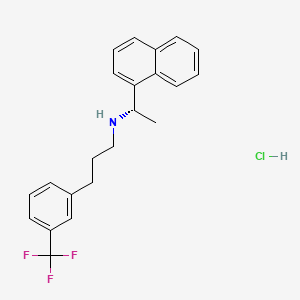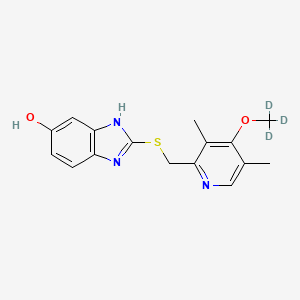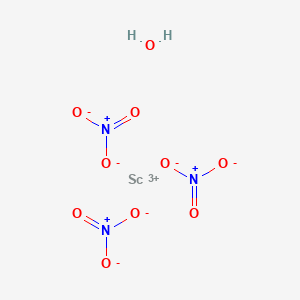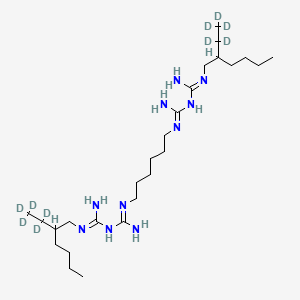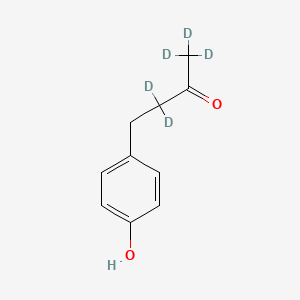
4-(4'-Hydroxyphenyl)-2-butanone-d5
Übersicht
Beschreibung
4-(4’-Hydroxyphenyl)-2-butanone-d5, also known as raspberry ketone, is a compound that belongs to the class of organic compounds known as d-alpha-amino acids . It is responsible for the typical scent and flavor of ripe raspberries .
Synthesis Analysis
The synthesis of 4-(4’-Hydroxyphenyl)-2-butanone-d5 involves the microbial synthesis of the compound from supplemented p-coumaric acid. The NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli is employed to catalyze the final step of raspberry ketone synthesis .Molecular Structure Analysis
The molecular structure of 4-(4’-Hydroxyphenyl)-2-butanone-d5 plays a crucial role in its inhibition activity. The substituents in the molecular structure of the compounds are key to their inhibition activity .Chemical Reactions Analysis
The chemical production of nature-identical raspberry ketone is well established as this compound is frequently used to flavor food, beverages, and perfumes . It is also used in the microbial synthesis of the character impact compound raspberry ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4’-Hydroxyphenyl)-2-butanone-d5 include a melting point of 81-85 °C (lit.) and solubility in 95% ethanol: 50 mg/mL, clear to slightly hazy, colorless to faint yellow or tan .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
4-Hydroxybenzoic acid, a compound related to 4-(4’-Hydroxyphenyl)-2-butanone-d5, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the use of 4-(4’-Hydroxyphenyl)-2-butanone-d5 in similar applications.
Eigenschaften
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675952 | |
| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182219-43-8 | |
| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

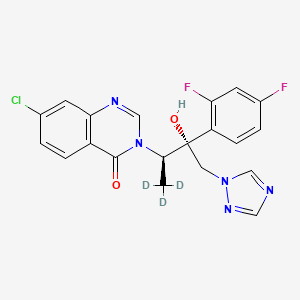


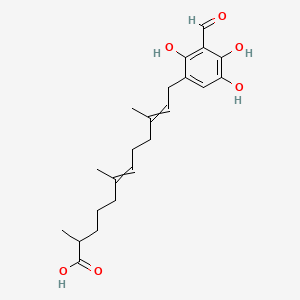
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
